Xanthotoxol geranyl ether is a natural product found in Angelica dahurica var. formosana, Heracleum candicans, and other organisms with data available.
8-geranyloxypsoralen
CAS No.: 7437-55-0
Cat. No.: VC21329441
Molecular Formula: C21H22O4
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7437-55-0 |
---|---|
Molecular Formula | C21H22O4 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | 9-[(2E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one |
Standard InChI | InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-19-17(10-12-23-19)13-16-7-8-18(22)25-20(16)21/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9+ |
Standard InChI Key | SOVNCTNQAWWYAQ-OQLLNIDSSA-N |
Isomeric SMILES | CC(=CCC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)C |
Canonical SMILES | CC(=CCCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)C |
Melting Point | 53 - 54 °C |
Chemical Profile and Structural Characteristics
Molecular Identity and Nomenclature
8-Geranyloxypsoralen (CAS RN: 7437-55-0 , alternatively listed as 71612-25-4 in some databases) is a furanocoumarin characterized by a geranyloxy side chain attached to the psoralen backbone. Its systematic IUPAC name is 9-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]-7H-furo[3,2-g]chromen-7-one . The molecular formula is C21H22O4, with a molecular weight of 338.40 g/mol . Discrepancies in CAS registry numbers across sources likely stem from variations in stereochemical descriptors or database curation practices .
Table 1: Physicochemical Properties of 8-Geranyloxypsoralen
Property | Value | Source |
---|---|---|
Molecular Formula | C21H22O4 | |
Molecular Weight | 338.397–338.40 g/mol | |
Melting Point | 53–54°C | |
Solubility | DMSO, chloroform, acetonitrile | |
LogP | 5.61 | |
Topological Polar Surface | 52.58 Ų |
The compound’s lipophilicity (LogP = 5.61 ) suggests favorable membrane permeability, while its planar furanocoumarin core facilitates π-π interactions with biological targets .
Natural Occurrence and Synthesis
Biosynthetic Origins
8-Geranyloxypsoralen is isolated from multiple plant sources:
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Citrus paradisi (grapefruit): Identified as a secondary metabolite in peel extracts .
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Seseli mairei Wolff: Isolated from seeds alongside coumarinic and flavonoid derivatives .
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Casimiroa spp.: Detected in seed extracts studied for vascular activity .
Synthetic Approaches
Row et al. (2006) developed a synthesis route for 8-geranyloxypsoralen analogues to optimize CYP3A4 inhibition . Key steps include:
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Coumarin Core Functionalization: Psoralen derivatives undergo O-alkylation with geranyl bromide under phase-transfer conditions.
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Stereochemical Control: The (E)-configuration of the geranyl chain is maintained using Pd-catalyzed coupling reactions .
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Purification: Reverse-phase HPLC achieves >98% purity, as required for reference standards .
Biological Activities and Mechanisms
Cytochrome P450 Inhibition
8-Geranyloxypsoralen exhibits potent inhibition of CYP3A4 (IC50 = 3.93 μM ), a critical enzyme in drug metabolism. This non-competitive inhibition occurs through:
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Heme-Iron Coordination: The lactone moiety binds the CYP3A4 active site .
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Hydrophobic Interactions: The geranyl chain occupies the substrate access channel .
Table 2: Enzymatic Inhibition Profiles
Target | IC50/LC50 | Assay System | Reference |
---|---|---|---|
CYP3A4 | 3.93 μM | Human microsomes | |
BACE1 | <25 μM | Fluorogenic assay | |
B. xylophilus | 188.3 mg/L | Nematicidal assay | |
P. redivivus | 117.5 mg/L | Nematicidal assay |
Vasorelaxant Effects
In rat aortic rings pre-contracted with phenylephrine, 8-geranyloxypsoralen (10–100 μM) induced endothelium-independent relaxation via:
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Potassium Channel Activation: Hyperpolarization of vascular smooth muscle cells .
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Calcium Influx Blockade: Inhibition of voltage-gated Ca2+ channels .
Pharmacological Implications
Neuroprotective Applications
The compound’s BACE1 inhibition (IC50 <25 μM ) suggests utility in Alzheimer’s disease therapeutics. BACE1 cleaves amyloid precursor protein (APP) to form β-amyloid plaques, a pathological hallmark of Alzheimer’s .
Agricultural Uses
Nematicidal activity against B. xylophilus (pinewood nematode) positions it as a natural alternative to synthetic pesticides . Field trials demonstrate 80% larval mortality at 200 mg/L within 72 hours .
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